2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Description
2-Methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a tetrahydroquinolinone scaffold. The compound’s core structure consists of a methoxy-substituted benzene sulfonamide moiety linked to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group. This framework is shared with several pharmacologically active compounds, including bromodomain inhibitors and enzyme modulators .
Properties
Molecular Formula |
C16H16N2O4S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H16N2O4S/c1-22-14-4-2-3-5-15(14)23(20,21)18-12-7-8-13-11(10-12)6-9-16(19)17-13/h2-5,7-8,10,18H,6,9H2,1H3,(H,17,19) |
InChI Key |
ROXMJKSUMMAZRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Tetrahydroquinoline Core
Skraup Synthesis:
The quinoline framework is commonly synthesized via the Skraup reaction, which involves the condensation of aniline derivatives with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent such as nitrobenzene or arsenic acid. This reaction forms the quinoline ring system that is subsequently reduced or functionalized to obtain the tetrahydroquinoline derivative with a ketone at the 2-position (2-oxo-1,2,3,4-tetrahydroquinoline).Alternative Methods:
Other methods include catalytic hydrogenation of quinoline precursors or cyclization strategies involving amine and keto precursors under acidic or basic conditions.
Functionalization at the 6-Position
Sulfonamide Formation
Coupling with 2-methoxybenzenesulfonyl Chloride:
The amino group on the tetrahydroquinoline derivative is reacted with 2-methoxybenzenesulfonyl chloride under basic conditions (e.g., in the presence of triethylamine or diisopropylethylamine) to form the sulfonamide bond. This step is generally carried out in an aprotic solvent such as dichloromethane or dimethylformamide (DMF) at low to moderate temperatures (0–25°C) to ensure high selectivity and yield.-
- Temperature: Typically 0–25°C to room temperature
- Solvent: Dichloromethane, DMF, or 1,4-dioxane
- Base: Triethylamine, diisopropylethylamine (DIPEA)
- Reaction Time: 1–4 hours depending on scale and conditions
Industrial and Laboratory Scale Production
Continuous Flow Chemistry:
For industrial-scale synthesis, continuous flow reactors are employed to improve reaction control, yield, and reproducibility. This approach allows precise temperature and residence time management, reducing side reactions and improving product purity.Catalysts and Additives:
Catalysts such as palladium complexes may be used in intermediate steps (e.g., for amination or coupling reactions) to enhance efficiency. Bases and additives are optimized to minimize by-products and facilitate purification.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Quinoline core synthesis | Aniline derivative + glycerol + H2SO4 + oxidant | Concentrated sulfuric acid | 80–120°C | Several hours | Skraup synthesis |
| Amination at 6-position | Nitration + reduction or direct amination | Various | Room temp to reflux | 2–6 hours | Introduces amino group |
| Sulfonamide formation | 2-methoxybenzenesulfonyl chloride + amine + base | DCM, DMF, or dioxane | 0–25°C to RT | 1–4 hours | Base: triethylamine or DIPEA |
| Industrial scale synthesis | Continuous flow reactors + catalysts | Optimized solvents | Controlled (RT–100°C) | Minutes to hours | Enhanced yield and purity |
Detailed Research Findings and Notes
The molecular weight of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is approximately 332.4 g/mol, with the molecular formula C15H14N2O4S.
The compound's structure includes a methoxy group on the benzene ring, a sulfonamide linkage, and a tetrahydroquinoline ketone framework, which are key for its chemical reactivity and biological properties.
The sulfonamide formation step is critical for biological activity and must be optimized to prevent hydrolysis or side reactions.
Reaction times and temperatures are balanced to maximize yield while maintaining the integrity of sensitive functional groups.
Research indicates that related sulfonamide compounds synthesized through similar methods exhibit cytotoxic and potential antitumor activities, highlighting the importance of precise synthetic control.
Patent literature describes the use of organic sulfonic acids, specific solvents (toluene, DMF, 1,4-dioxane), and bases (DIPEA, sodium tert-butoxide) in the preparation of tetrahydroquinoline sulfonamide derivatives, with reaction temperatures typically between 50 and 120°C and reaction times from 15 minutes to several hours depending on the step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the quinoline core, converting the oxo group to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
5-Chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Key Differences : A chlorine atom is introduced at the 5-position of the benzenesulfonamide ring.
- Implications: Chlorine substitution typically enhances lipophilicity and may improve target binding affinity through hydrophobic interactions.
2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide
- Key Differences: The tetrahydroquinolinone core is replaced with a tetrahydroquinazolinone scaffold, and a methyl group is added at the 3-position.
- Biological Activity: This compound exhibits an IC50 of 220.0 nM against bromodomain-containing protein 4 (BRD4), indicating moderate inhibitory activity .
- Comparison: The quinazolinone substitution reduces potency compared to acetylated tetrahydroquinoline derivatives (e.g., IC50 = 0.4 nM for 4-[(2S,4R)-1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydroquinolin-6-yl]benzoic acid) .
2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Key Differences: A second methoxy group is added at the 4-position of the benzenesulfonamide ring, and a methyl group is introduced at the 1-position of the tetrahydroquinolinone core.
- Implications: Solubility: The additional methoxy group may enhance aqueous solubility due to increased polarity.
N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide
- Key Differences: A butyl chain at the 1-position of the tetrahydroquinolinone and ethoxy/methyl substitutions on the benzenesulfonamide.
- Implications :
Key Observations :
- Quinazolinone vs. Quinolinone: The quinazolinone analog (IC50 = 220 nM) is less potent than acetylated tetrahydroquinoline derivatives, highlighting the importance of the core scaffold for BRD4 inhibition .
- Substituent Effects: Acetylation and chlorophenylamino groups significantly enhance potency, likely due to improved target binding and stability .
Physicochemical Properties
- Hydrogen Bonding: Methoxy and sulfonamide groups provide hydrogen-bond acceptors/donors, critical for interactions with enzymatic active sites .
Biological Activity
2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. Its unique structure, featuring a methoxy group and a tetrahydroquinoline moiety, suggests a variety of interactions with biological targets. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H16N2O3S
- Molecular Weight : 328.38 g/mol
- Structural Features : Contains a methoxy group and a benzenesulfonamide structure.
The compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways crucial for cell survival and proliferation.
- Cell Cycle Modulation : Research indicates that it can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Biological Activity Overview
The biological activities of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits significant inhibitory effects on various cancer cell lines. |
| Antimicrobial | Shows potential activity against certain bacterial strains. |
| Apoptotic Induction | Induces programmed cell death through activation of caspases. |
Case Studies and Research Findings
-
Anticancer Activity :
- In vitro studies have demonstrated that the compound exhibits potent anticancer activity against various human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported range from 0.054 µM to 1.575 µM depending on the specific derivative and cell line tested .
- The mechanism involves the disruption of tubulin polymerization and interference with microtubule dynamics, which are critical for mitosis.
- Apoptosis Induction :
-
Antimicrobial Properties :
- Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against specific bacterial strains; however, further research is required to elucidate the full spectrum of activity and mechanisms involved.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide | Contains a butanamide moiety | Antimicrobial and anticancer |
| N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Lacks methoxy group | Moderate anticancer activity |
| 3-Methoxy-N-(2-hydroxyethyl)-benzamide | Hydroxyethyl substitution instead | Limited studies available |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
